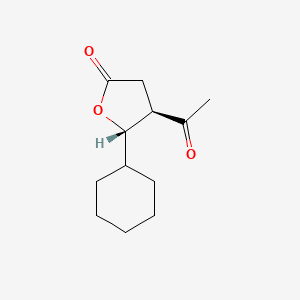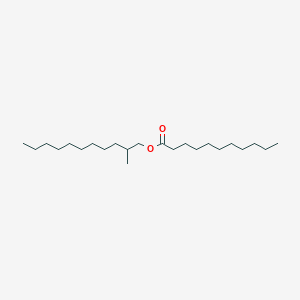
2-Methylundecyl undecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylundecyl undecanoate is an organic compound with the molecular formula C23H46O2 It is an ester derived from undecanoic acid and 2-methylundecanol
準備方法
Synthetic Routes and Reaction Conditions
2-Methylundecyl undecanoate can be synthesized through the esterification reaction between undecanoic acid and 2-methylundecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are fed into the reactor, and the esterification reaction is carried out at elevated temperatures and pressures to achieve high conversion rates. The product is then purified through distillation or other separation techniques to obtain the desired ester in high purity.
化学反応の分析
Types of Reactions
2-Methylundecyl undecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to undecanoic acid and 2-methylundecanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Undecanoic acid and 2-methylundecanol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and alcohols.
科学的研究の応用
2-Methylundecyl undecanoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized as a plasticizer in polymer formulations and as a lubricant in various industrial applications.
作用機序
The mechanism of action of 2-methylundecyl undecanoate involves its interaction with biological membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of lipophilic drugs. Additionally, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes.
類似化合物との比較
Similar Compounds
2-Methylundecane: A hydrocarbon with similar chain length but lacking the ester functional group.
Undecanoic acid: The parent carboxylic acid from which the ester is derived.
2-Methylundecanol: The alcohol component used in the synthesis of the ester.
Uniqueness
2-Methylundecyl undecanoate is unique due to its ester functional group, which imparts different chemical properties compared to its parent compounds
特性
CAS番号 |
90314-18-4 |
|---|---|
分子式 |
C23H46O2 |
分子量 |
354.6 g/mol |
IUPAC名 |
2-methylundecyl undecanoate |
InChI |
InChI=1S/C23H46O2/c1-4-6-8-10-12-14-16-18-20-23(24)25-21-22(3)19-17-15-13-11-9-7-5-2/h22H,4-21H2,1-3H3 |
InChIキー |
BTSMMCQUESQLCA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(=O)OCC(C)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
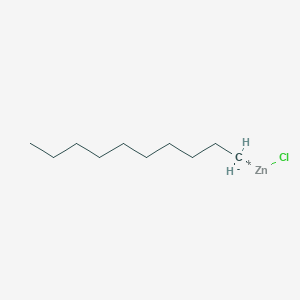
![N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea](/img/structure/B14367894.png)
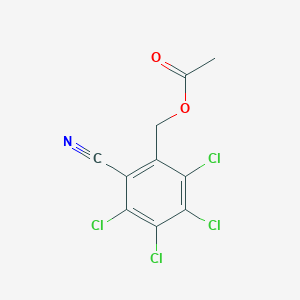
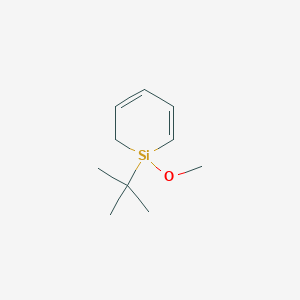
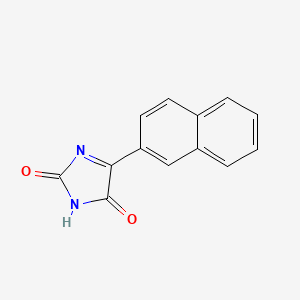
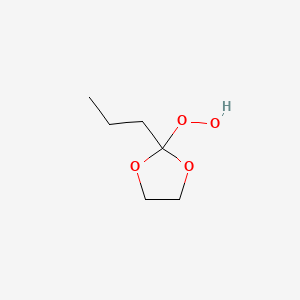
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)
![Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14367935.png)
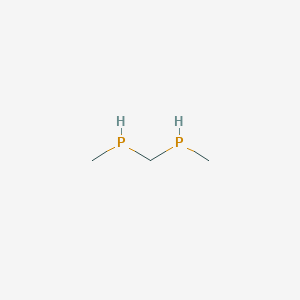
![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
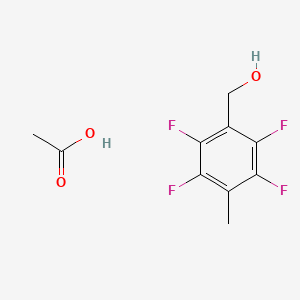
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)
